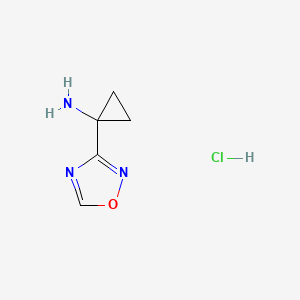

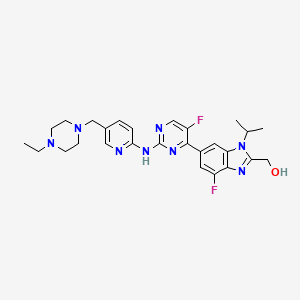

![molecular formula C16H17NO3S B2447244 [(2-Phényléthyl)carbamoyl]méthyl 3-méthylthiophène-2-carboxylate CAS No. 733043-32-8](/img/structure/B2447244.png)

[(2-Phényléthyl)carbamoyl]méthyl 3-méthylthiophène-2-carboxylate

Vue d'ensemble

Description

[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a chemical compound used in scientific research for its potential therapeutic benefits. This compound is also known as MTEC and is synthesized through specific methods to ensure its purity and efficacy.

Mécanisme D'action

The exact mechanism of action of MTEC is not fully understood. However, it is believed that MTEC exerts its anti-inflammatory and anti-cancer effects through the modulation of specific signaling pathways. MTEC has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer development.

Biochemical and Physiological Effects:

MTEC has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MTEC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, MTEC has been shown to reduce oxidative stress and protect against cellular damage.

Avantages Et Limitations Des Expériences En Laboratoire

MTEC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess potent anti-inflammatory and anti-cancer properties. However, there are also limitations to its use in lab experiments. MTEC has poor solubility in aqueous solutions, which can make it difficult to work with. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Orientations Futures

There are several future directions for research on MTEC. One area of research is the development of more efficient synthesis methods to improve the yield and purity of MTEC. Another area of research is the investigation of its potential use in combination with other anti-inflammatory or anti-cancer drugs. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer therapeutic agents.

Méthodes De Synthèse

MTEC is synthesized through a multi-step process that involves the reaction of 3-methylthiophene-2-carboxylic acid with N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding active ester. This intermediate is then reacted with (2-phenylethyl)amine to form the desired product, MTEC. The purity of MTEC is ensured through various purification techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

- Bloc de construction: [(2-Phényléthyl)carbamoyl]méthyl 3-méthylthiophène-2-carboxylate sert de précieux bloc de construction en synthèse organique. Les chercheurs peuvent l'utiliser pour construire des molécules plus complexes par des réactions de fonctionnalisation ou de couplage .

- Conception de médicaments: Ses caractéristiques structurales le rendent intéressant pour les chimistes médicinaux. En modifiant les substituants, les scientifiques peuvent explorer son potentiel en tant que squelette pour la conception de nouveaux médicaments aux effets biologiques divers .

- Hydrométhylation anti-Markovnikov: Le composé permet une hydrométhylation anti-Markovnikov formelle des alcènes. Cette transformation est précieuse mais inconnue jusqu'à présent. La protodéboronation radicalaire des esters boroniques alkyliques, combinée à une homologation de Matteson–CH₂–, permet de réaliser cette réaction. Notamment, elle a été appliquée au (−)-Δ8-THC et au cholestérol protégés par un méthoxy .

Synthèse organique et chimie médicinale

Hydrométhylation des alcènes

Activité biologique et administration de médicaments

Propriétés

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-12-8-10-21-15(12)16(19)20-11-14(18)17-9-7-13-5-3-2-4-6-13/h2-6,8,10H,7,9,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMMSKANWIWQOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322867 | |

| Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85271072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

733043-32-8 | |

| Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2447161.png)

![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)

![3-ethyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447166.png)

![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2447174.png)

![1-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2447183.png)

![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2447184.png)